1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene
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Overview
Description
1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a chlorine atom and a hexoxy group that is further modified with a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable benzene derivative is reacted with a chlorinating agent to introduce the chlorine atom. The hexoxy group can be introduced through an etherification reaction, and the propan-2-ylsulfanyl group is added via a thiolation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the propan-2-ylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aromatic ring structure allows for π-π interactions with other aromatic systems, enhancing its binding specificity .
Comparison with Similar Compounds
- 1-Chloro-4-(propan-2-ylsulfanyl)benzene
- 1-Chloro-2-(hexoxy)benzene
- 1-Chloro-2-(propan-2-ylsulfanyl)benzene
Comparison: 1-Chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene is unique due to the presence of both the hexoxy and propan-2-ylsulfanyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClOS/c1-13(2)18-12-8-4-3-7-11-17-15-10-6-5-9-14(15)16/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYDVHWOXLZHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCCOC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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